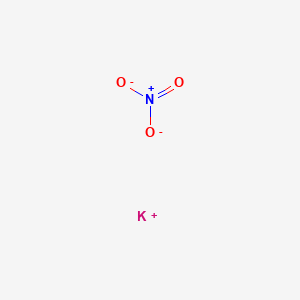
硝酸カリウム
概要
説明
硝酸カリウムは、化学式 KNO₃ で表される化学化合物です。これは、カリウムイオン (K⁺) と硝酸イオン (NO₃⁻) からなるイオン性塩です。この化合物は、硝石(または硝石)という鉱物として自然に存在し、一般的に硝石と呼ばれています。 硝酸カリウムは、鋭く、塩味と苦味があり、肥料、食品保存、花火など、さまざまな用途で重要な役割を果たすことで知られています .
2. 製法
合成経路と反応条件: 硝酸カリウムは、いくつかの方法で合成できます。 一般的な実験室の方法では、塩化カリウム (KCl) と硝酸 (HNO₃) を反応させます: [ \text{KCl} + \text{HNO}3 \rightarrow \text{KNO}_3 + \text{HCl} ] この反応は通常、約 75°C の温度で行われます {_svg_3}.
別の方法では、塩化カリウムと硝酸マグネシウムを反応させます: [ \text{KCl} + \text{Mg(NO}3\text{)}_2 \rightarrow \text{KNO}_3 + \text{MgCl}_2 ] この方法は、塩化物が 0.5% 未満の硝酸カリウムを生成するため、環境に優しい肥料として使用に適しています {_svg_4}.
工業生産方法: 工業的には、硝酸カリウムは、硝酸ナトリウム (NaNO₃) と塩化カリウムの複分解反応によって生成されます: [ \text{NaNO}3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NaCl} ] この方法は、原材料の入手可能性と工程のシンプルさから広く使用されています {_svg_5}.
作用機序
硝酸カリウムは、いくつかのメカニズムを通じて効果を発揮します。
科学的研究の応用
Potassium nitrate has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
Potassium nitrate plays a significant role in biochemical reactions. It is involved in nitrogen metabolism pathways in various microorganisms . For instance, in a study on Klebsiella aerogenes, it was found that the bacterium assimilated 82.47% of the nitrate present into cellular nitrogen when cultured on potassium nitrate-rich media .
Cellular Effects
The effects of potassium nitrate on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the aforementioned study, 1,195 differentially expressed genes were observed between K. aerogenes cultured on potassium nitrate-free media and those cultured on potassium nitrate-rich media .
Molecular Mechanism
Potassium nitrate exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, genes involved in the regulation of nitrate, arginine, glutamate, and ammonia assimilation were significantly upregulated in the nitrogen-treated K. aerogenes .
Metabolic Pathways
Potassium nitrate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, in K. aerogenes, genes involved in the regulation of nitrate, arginine, glutamate, and ammonia assimilation were significantly upregulated when treated with potassium nitrate .
準備方法
Synthetic Routes and Reaction Conditions: Potassium nitrate can be synthesized through several methods. One common laboratory method involves the reaction between potassium chloride (KCl) and nitric acid (HNO₃): [ \text{KCl} + \text{HNO}_3 \rightarrow \text{KNO}_3 + \text{HCl} ] This reaction is typically carried out at a temperature of around 75°C .
Another method involves the reaction between potassium chloride and magnesium nitrate: [ \text{KCl} + \text{Mg(NO}_3\text{)}_2 \rightarrow \text{KNO}_3 + \text{MgCl}_2 ] This method is advantageous as it produces potassium nitrate with less than 0.5% chlorides, making it suitable for use as an environmentally friendly fertilizer .
Industrial Production Methods: Industrially, potassium nitrate is produced by the double displacement reaction between sodium nitrate (NaNO₃) and potassium chloride: [ \text{NaNO}_3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NaCl} ] This method is widely used due to the availability of raw materials and the simplicity of the process .
化学反応の分析
反応の種類: 硝酸カリウムは、次のようなさまざまな化学反応を起こします。
酸化: 加熱すると、硝酸カリウムは亜硝酸カリウム (KNO₂) と酸素 (O₂) を生成して分解します: [ 2\text{KNO}3 \rightarrow 2\text{KNO}_2 + \text{O}_2 ]
還元: 還元剤の存在下で、硝酸カリウムは亜硝酸カリウムまたは窒素ガス (N₂) に還元される可能性があります。
置換: 硝酸カリウムは、他の塩と反応して、硝酸アンモニウムと反応して硝酸カリウムと塩化アンモニウムを生成するなどの異なる化合物を形成できます: [ \text{NH}_4\text{NO}_3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NH}_4\text{Cl} ]
一般的な試薬と条件:
酸化: 硝酸カリウムの分解には、通常、高温(400°C 以上)が必要です。
還元: 炭素や硫黄などの還元剤を制御された条件下で使用できます。
置換: 反応は通常、中程度の温度の水溶液で行われます。
主要な生成物:
酸化: 亜硝酸カリウムと酸素。
還元: 亜硝酸カリウム、窒素ガス、その他の窒素酸化物。
置換: 使用した反応物に応じて、さまざまな塩。
4. 科学研究への応用
硝酸カリウムは、科学研究において幅広い用途があります。
類似化合物との比較
硝酸カリウムは、しばしば他の硝酸塩と比較されます。
硝酸ナトリウム (NaNO₃): 硝酸カリウムと同様に、硝酸ナトリウムは肥料や食品保存に用いられます。 {_svg_6}
硝酸カリウムは、カリウムイオンと硝酸イオンの独自の組み合わせにより、特殊肥料や特定の工業プロセスなど、両方の栄養素が求められる用途で特に価値があります .
特性
CAS番号 |
7757-79-1 |
|---|---|
分子式 |
HKNO3 |
分子量 |
102.111 g/mol |
IUPAC名 |
potassium;nitrate |
InChI |
InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
IRPDISVJRAYFBI-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[K+] |
正規SMILES |
[N+](=O)(O)[O-].[K] |
沸点 |
752 °F at 760 mmHg (decomposes) (USCG, 1999) 400 °C (decomp) |
Color/Form |
Colorless, rhombic or trigonal crystals White granular or crystalline powde |
密度 |
2.109 (USCG, 1999) - Denser than water; will sink 2.1 at 25 °C 2.1 g/cm³ |
melting_point |
633.2 °F (USCG, 1999) 337 °C 333-334 °C |
Key on ui other cas no. |
7757-79-1 |
物理的記述 |
Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers. Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals White crystalline powder or transparent prisms having a cooling, saline, pungent taste Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS] COLOURLESS-TO-WHITE CRYSTALLINE POWDER. |
ピクトグラム |
Oxidizer; Irritant |
溶解性 |
35g/100ml Sol in water, glycerol; slightly sol in alcohol Insoluble in ethanol 1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol 38.3 g/100 g water at 25 °C For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 35.7 |
同義語 |
Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














